2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a phenoxy group, a tetrahydrothiophene ring, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the phenoxy and tetrahydrothiophene intermediates, followed by their coupling through acylation or alkylation reactions. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the phenoxy or tetrahydrothiophene rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide include other acetamides with phenoxy, tetrahydrothiophene, or fluorobenzyl groups. Examples might include:
- 2-(4-chlorophenoxy)-N-(tetrahydrothiophen-3-yl)acetamide
- N-(2-fluorobenzyl)-2-(3,5-dimethylphenoxy)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H23ClFNO4S |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C21H23ClFNO4S/c1-14-9-18(10-15(2)21(14)22)28-12-20(25)24(17-7-8-29(26,27)13-17)11-16-5-3-4-6-19(16)23/h3-6,9-10,17H,7-8,11-13H2,1-2H3 |
InChI Key |
ZQSIOTVXZINQHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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